molecular formula C11H13N5O B1434368 3-(piperidin-3-yl)pteridin-4(3H)-one CAS No. 1955531-56-2

3-(piperidin-3-yl)pteridin-4(3H)-one

Cat. No.: B1434368
CAS No.: 1955531-56-2
M. Wt: 231.25 g/mol
InChI Key: SFYWRTIWCIHNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-3-yl)pteridin-4(3H)-one (CAS 1955531-56-2) is a chemical compound with the molecular formula C11H13N5O and a molecular weight of 231.25 g/mol . This pteridinone derivative is offered for research purposes and is strictly for laboratory use. Pteridinones represent a significant class of heterocyclic compounds in medicinal chemistry, with extensive research into their pharmacological applications . Many pteridinone-based compounds are studied as inhibitors of kinases, such as Polo-like kinases, which are serious targets in oncology research due to their role in cell division . Related compounds in this family, like BI-2536, have reached advanced clinical trials, highlighting the therapeutic potential of the pteridinone scaffold . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the current scientific literature for the latest findings on pteridinone compounds and their mechanisms of action.

Properties

CAS No.

1955531-56-2

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

3-piperidin-3-ylpteridin-4-one

InChI

InChI=1S/C11H13N5O/c17-11-9-10(14-5-4-13-9)15-7-16(11)8-2-1-3-12-6-8/h4-5,7-8,12H,1-3,6H2

InChI Key

SFYWRTIWCIHNCM-UHFFFAOYSA-N

SMILES

C1CC(CNC1)N2C=NC3=NC=CN=C3C2=O

Canonical SMILES

C1CC(CNC1)N2C=NC3=NC=CN=C3C2=O

Origin of Product

United States

Preparation Methods

Precursor Preparation and Ring Construction

A common strategy begins with preparing suitably substituted pyrimidine or pteridine precursors. For example, the synthesis of related pteridin-4(3H)-ones often involves:

  • Starting from 2-aminopyrimidine-4,6-diol or its derivatives.
  • Chlorination steps to obtain dichloropyrimidinyl intermediates.
  • Partial hydrolysis to yield amino-chloropyrimidinones, which serve as key intermediates for further substitution and ring closure.

This approach is adaptable to the introduction of various substituents, including piperidinyl groups.

Nucleophilic Substitution with Piperidine Derivatives

The 3-(piperidin-3-yl) substituent is typically introduced via nucleophilic substitution reactions. For example:

  • 4,6-dichloro-pyrimidine or pteridine derivatives undergo nucleophilic aromatic substitution with piperidin-3-yl-containing amines.
  • The reaction conditions often involve mild heating in polar aprotic solvents, sometimes under microwave irradiation to enhance reaction rates.

Reduction and Cyclization Steps

Reduction of nitro or other precursor groups followed by cyclization is a crucial step to form the dihydropteridinone ring system:

  • Zinc-mediated reduction in acetic acid is a common method to reduce nitro groups to amines, which then cyclize to form the pteridinone ring.
  • Reaction times and temperatures vary depending on the target compound; for tetrahydropyrrolopteridinones, room temperature for 3 hours is typical, whereas pyrimidodiazepinones may require elevated temperatures and longer times.

Specific Preparation Method for 3-(piperidin-3-yl)pteridin-4(3H)-one

Based on the synthesis of related pteridinone derivatives and piperidinyl-substituted analogues, the following detailed method can be outlined:

Step Reaction Reagents & Conditions Notes
1 Preparation of 2-amino-6-chloropyrimidin-4(3H)-one Guanidine hydrochloride + diethyl malonate in sodium ethoxide; chlorination with phosphoryl chloride + triethylamine (85–95 °C) Provides key intermediate for substitution
2 Nucleophilic substitution with piperidin-3-ylamine Reaction of 4,6-dichloropyrimidin-2-amine with piperidin-3-ylamine in polar solvent, mild heating or microwave irradiation Introduces piperidinyl substituent at 3-position
3 Reduction and cyclization Zinc powder in acetic acid, stirring at room temperature for 1–3 h Converts nitro groups to amines and promotes ring closure to form pteridin-4(3H)-one core
4 Purification Column chromatography (silica gel) Yields pure 3-(piperidin-3-yl)pteridin-4(3H)-one

Analytical Characterization

  • Purity and structure confirmation are typically achieved via NMR spectroscopy (1H and 13C), mass spectrometry, and elemental analysis.
  • Crystallographic data for related compounds confirm the expected pteridinone ring structure and substitution patterns.
  • Thin-layer chromatography (TLC) and column chromatography are standard for reaction monitoring and purification.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield (%) Comments
Precursor synthesis (2-amino-6-chloropyrimidin-4(3H)-one) Guanidine hydrochloride, diethyl malonate, phosphoryl chloride, triethylamine 85–95 °C, solvent-free chlorination 70–80 Established method for key intermediate
Nucleophilic substitution with piperidin-3-ylamine Piperidin-3-ylamine, polar aprotic solvent Microwave irradiation or mild heating 65–75 Efficient substitution at 3-position
Reduction and cyclization Zinc powder, acetic acid Room temp, 1–3 h 60–85 Zinc-mediated reduction and ring closure
Purification Silica gel chromatography Standard elution - Yields pure compound suitable for characterization

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(piperidin-3-yl)pteridin-4(3H)-one, and how are reaction conditions optimized?

  • The compound can be synthesized via intermolecular aza-Wittig reactions followed by heterocyclization. Key steps include using iminophosphorane intermediates to form the pteridinone core, with piperidin-3-yl substituents introduced via nucleophilic addition or coupling reactions . Optimization involves solvent selection (e.g., ethanol or DMF), temperature control (reflux conditions), and stoichiometric ratios of reagents to maximize yield and purity .

Q. How is the molecular structure of 3-(piperidin-3-yl)pteridin-4(3H)-one validated experimentally?

  • X-ray crystallography is the gold standard for confirming the 3D structure, as demonstrated for structurally related pteridin-4(3H)-one derivatives . Complementary techniques include NMR spectroscopy (to verify proton environments and stereochemistry) and mass spectrometry (to confirm molecular weight and fragmentation patterns) .

Q. What preliminary biological screening assays are used to evaluate its pharmacological potential?

  • In vitro assays for antioxidant activity (e.g., DPPH radical scavenging), anti-inflammatory potential (e.g., COX-2 inhibition), and cytotoxicity (e.g., MTT assays on cancer cell lines) are standard. For example, quinazolinone analogs show IC₅₀ values in the micromolar range against breast and colon cancer cells .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Perform structure-activity relationship (SAR) studies to isolate the effects of specific substituents (e.g., piperidinyl vs. furan groups). Compare analogs like 3-(1-(furan-2-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one to identify pharmacophores critical for activity . Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts.

Q. What computational strategies predict the compound’s binding modes to biological targets?

  • Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with targets like kinases or GPCRs. For example, piperidine-containing derivatives exhibit favorable binding to ATP pockets due to hydrogen bonding with backbone residues . Validate predictions with experimental mutagenesis or competitive binding assays.

Q. How can synthetic routes be modified to improve pharmacokinetic properties such as bioavailability?

  • Introduce hydrophilic groups (e.g., hydroxyl or amine) to enhance aqueous solubility while retaining lipophilicity for membrane permeability. For instance, replacing the piperidinyl group with a morpholino analog improves metabolic stability, as seen in related compounds . Monitor logP and pKa values during optimization .

Q. What experimental approaches characterize the compound’s reactivity under physiological conditions?

  • pH-dependent stability studies (e.g., HPLC monitoring in buffers) assess degradation pathways. Metabolite identification via LC-MS/MS reveals oxidation or conjugation products. For example, pteridinone derivatives undergo ring-opening reactions in acidic environments, necessitating formulation adjustments .

Methodological Considerations

Q. What safety protocols are critical when handling 3-(piperidin-3-yl)pteridin-4(3H)-one in the lab?

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Refer to safety data sheets (SDS) for hazards: similar piperidine derivatives cause respiratory irritation (GHS H335) and require ethanol/water mixtures for safe disposal .

Q. How are spectral data (NMR, IR) interpreted to confirm synthetic intermediates?

  • ¹H NMR : Piperidinyl protons appear as multiplets (δ 1.5–3.0 ppm), while pteridinone aromatic protons resonate near δ 8.0–9.0 ppm. IR spectroscopy confirms carbonyl stretches (C=O at ~1680 cm⁻¹) and NH/OH groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.